tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate
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Overview
Description
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate: is a synthetic organic compound with the molecular formula C12H24N2O4. It is characterized by the presence of a tert-butyl group, a carbamate group, and a propan-2-yloxy substituent. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Preparation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a suitable carbamoyl chloride.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Tetrahydrofuran, methanol, dichloromethane.
Major Products Formed
Hydrolysis Products: Amine and carbon dioxide.
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate involves the release of the active amine upon hydrolysis. The carbamate group serves as a protective group that can be cleaved under specific conditions to release the active amine, which can then interact with molecular targets such as enzymes or receptors. The pathways involved in this process include hydrolysis and subsequent interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler compound with similar protective group properties.
tert-butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another carbamate with a different alkyl substituent.
Uniqueness
tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is unique due to its specific structural features, which include the propan-2-yloxy group. This structural variation can influence its reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-4-propan-2-yloxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVJCMDEZOODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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